1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Catalog No.
S1483235
CAS No.
2190-21-8
M.F
C57H100O6
M. Wt
881.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

CAS Number

2190-21-8

Product Name

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate

Molecular Formula

C57H100O6

Molecular Weight

881.4 g/mol

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27-

InChI Key

VVEBTVMJPTZDHO-WECKWCTPSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

OLL; USP Sesame Oil Related Compound A:

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

As a Sesame Oil Reference Standard

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (OLL) is a well-characterized triacylglycerol serving as a reference standard for sesame oil. Its specific fatty acid composition mirrors the major component of sesame oil, making it a valuable tool for researchers analyzing and authenticating sesame oil samples. Studies have employed OLL to assess the quality and purity of sesame oil using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) [, ].

Potential Anti-tumor Properties

Research suggests that OLL may possess anti-tumor properties. In vitro studies have demonstrated that OLL can induce apoptosis (programmed cell death) in human cancer cell lines, including those derived from leukemia, breast, and colon cancers [, ]. However, further investigations are necessary to understand the underlying mechanisms of OLL's anti-tumor activity and its potential efficacy in vivo (within a living organism).

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol compound characterized by the presence of two linoleic acid chains and one oleic acid chain. Its chemical formula is C₅₇H₁₀₀O₆, and it has a CAS number of 2190-21-8. This compound is classified under glycerols and fatty acid derivatives, and it plays a significant role in various biological and industrial applications due to its unique structural properties and functional characteristics.

A specific mechanism of action for DLG has not been extensively explored in scientific research. However, one study suggests it may reduce scald development on apples, possibly by acting as a moisture barrier on the fruit surface [].

  • Combustible: Like other fats, DLG is likely flammable and should be handled with care around heat or open flames.
  • Biocompatibility: Generally, triacylglycerols are non-toxic and biocompatible. However, further research is needed to confirm DLG's safety profile.
Typical of triacylglycerols, including hydrolysis, transesterification, and oxidation. Hydrolysis involves the breakdown of the ester bonds in the presence of water, leading to the formation of free fatty acids and glycerol. Transesterification can occur when this compound reacts with alcohols to form different esters, which is a crucial reaction in biodiesel production. Oxidation can lead to rancidity, particularly in unsaturated fatty acids like linoleic and oleic acids, resulting in the formation of peroxides and aldehydes.

Research indicates that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol exhibits several biological activities. It has been shown to reduce scald development in apples when applied post-harvest, suggesting its potential as a food preservative . Additionally, it may influence lipid metabolism and cellular signaling pathways due to its composition of polyunsaturated fatty acids, which are known to play roles in inflammation and cell membrane fluidity.

The synthesis of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol typically involves the esterification of glycerol with linoleic acid and oleic acid. This can be achieved through:

  • Direct Esterification: Glycerol reacts with fatty acids in the presence of an acid catalyst at elevated temperatures.
  • Lipase-Catalyzed Synthesis: Enzymatic methods using lipases can selectively catalyze the formation of this triacylglycerol under mild conditions.
  • Chemical Modification: Starting from commercially available triacylglycerols, selective reactions can be employed to introduce specific fatty acid chains.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol finds applications in various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Incorporated into formulations for its moisturizing properties.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its biocompatibility.
  • Agriculture: Utilized as a post-harvest treatment to extend the shelf life of fruits .

Studies on the interactions of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol with biological systems indicate potential effects on cell membranes due to its lipid composition. It may alter membrane fluidity and influence the activity of membrane-bound enzymes or receptors. Further research is needed to fully elucidate these interactions and their implications for health and disease.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol shares structural similarities with other triacylglycerols but is unique due to its specific combination of fatty acids. Here are some similar compounds:

Compound NameFatty Acid CompositionUnique Features
1,2-Dilinoleoyl-3-stearoyl-rac-glycerolTwo linoleic acids, one stearic acidHigher saturation due to stearic acid
1,2-Dioleoyl-3-linoleoyl-rac-glycerolTwo oleic acids, one linoleic acidMore stable than 1,2-dilinoleoyl-3-oleoyl
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerolTwo palmitic acids, one linoleic acidHigher melting point due to palmitic acid

The uniqueness of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol lies in its balance between saturated and unsaturated fatty acids, providing specific functional properties that are beneficial in various applications.

XLogP3

21

Hydrogen Bond Acceptor Count

6

Exact Mass

880.75199091 g/mol

Monoisotopic Mass

880.75199091 g/mol

Heavy Atom Count

63

UNII

CKD0SUX495

Dates

Modify: 2024-04-15

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